
KLH45
Übersicht
Beschreibung
KLH45 ist ein potenter und selektiver Inhibitor des Enzyms Spastizipathie-assoziierte Triglycerid-Hydrolase DDHD2. Diese Verbindung hat aufgrund ihrer hohen Spezifität und Wirksamkeit, mit einem IC50-Wert von 1,3 nM, großes Interesse geweckt . This compound wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Rolle von DDHD2 in verschiedenen biologischen Prozessen zu untersuchen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound erfolgt in mehreren Schritten, ausgehend von kommerziell erhältlichen Vorstufen. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion eines substituierten Benzolderivats mit einem Trifluormethylierungsmittel unter kontrollierten Bedingungen.
Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen werden durch nukleophile Substitution und elektrophile Additionsreaktionen eingeführt.
Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft automatisierte Reaktoren und Durchflussverfahren, um eine gleichbleibende Qualität zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um Forschungsstandards zu erfüllen.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern, was möglicherweise seine biologische Aktivität beeinflusst.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Acylierungsmittel werden unter kontrollierten Temperatur- und pH-Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die verwendet werden können, um Struktur-Aktivitäts-Beziehungen zu untersuchen.
Wissenschaftliche Forschungsanwendungen
This compound wird aufgrund seiner Spezifität und Potenz in der wissenschaftlichen Forschung häufig verwendet. Zu seinen Anwendungen gehören:
Chemie: Als Werkzeug zur Untersuchung der Enzyminhibition und zur Entwicklung neuer Inhibitoren.
Biologie: Hilft beim Verständnis der Rolle von DDHD2 im Lipidstoffwechsel und in zellulären Prozessen.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit Störungen des Lipidstoffwechsels.
Industrie: Verwendung bei der Entwicklung biochemischer Assays und Screening-Plattformen für die Wirkstoffforschung.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv das Enzym DDHD2 hemmt. Diese Hemmung stört die normale Funktion von DDHD2, was zu Veränderungen im Lipidstoffwechsel führt. Die molekularen Zielstrukturen umfassen das aktive Zentrum von DDHD2, an das this compound bindet und die Hydrolyse von Triglyceriden verhindert. Dies führt zu einer Anhäufung von Triglyceriden in Zellen, die untersucht werden können, um die Rolle des Enzyms in verschiedenen biologischen Prozessen zu verstehen .
Wirkmechanismus
Target of Action
KLH45, also known as N-Cyclohexyl-N-phenethyl-4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazole-2-carboxamide, is a potent and selective inhibitor of the enzyme DDHD2 . DDHD2 is a phospholipase involved in lipid metabolism .
Mode of Action
This compound interacts with DDHD2, inhibiting its activity. In vitro studies have shown that this compound can completely inactivate DDHD2 in Neuro2A cells at a concentration of 25 nM for 4 hours . It shows no cross-reactivity with any of the other 40+ detected serine hydrolases, with the exception of ABHD6 .
Biochemical Pathways
The inhibition of DDHD2 by this compound affects the lipid metabolism pathway. DDHD2 is a principal brain triglyceride lipase . By inhibiting DDHD2, this compound can influence the formation and content of lipid droplets .
Pharmacokinetics
It’s soluble in DMSO and ethanol, with a maximum concentration of 30.0 mg/mL . The storage conditions can affect the stability of this compound .
Result of Action
The inhibition of DDHD2 by this compound leads to changes in lipid metabolism. Specifically, it increases lipid droplet (LD) formation in fatty acid-supplemented DDHD2-expressing cells . In vivo, this compound treatment led to significant elevations in several of the triglycerides that accumulated in the brains of DDHD2−/− mice .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the storage conditions of the compound can affect its stability . Additionally, the cellular environment, such as the presence of fatty acids, can influence the effects of this compound . More research is needed to fully understand the environmental factors influencing the action of this compound.
Biochemische Analyse
Biochemical Properties
KLH45 plays a significant role in biochemical reactions, particularly as an inhibitor of the phospholipase DDHD2 . It interacts with DDHD2, a serine hydrolase, and inhibits its activity . This interaction is highly selective, with this compound showing no cross-reactivity with any of the other 40+ detected serine hydrolases, with the exception of ABHD6 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In Neuro2A cells, this compound completely inactivates DDHD2 (>95% inhibition) when used at a concentration of 25 nM . Furthermore, this compound selectively blocks DDHD2 activity in COS-7 cells when used at a concentration of 2 μM . This inhibition influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with DDHD2, leading to enzyme inhibition . This interaction results in changes in gene expression and cellular metabolism, particularly an increase in the levels of triglycerides .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits significant elevations in several of the TAGs that accumulated in the brains of DDHD2 −/− mice . This suggests that this compound has long-term effects on cellular function, particularly in the context of lipid metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dose of 20 mg/kg administered every 12 hours for a total of 4 days, this compound exhibits significant elevations in several of the TAGs that accumulated in the brains of DDHD2 −/− mice .
Metabolic Pathways
This compound is involved in the metabolic pathway of lipid metabolism, specifically in the regulation of triglyceride levels . It interacts with the enzyme DDHD2, leading to an increase in triglyceride levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KLH45 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the reaction of a substituted benzene derivative with a trifluoromethylating agent under controlled conditions.
Introduction of functional groups: Various functional groups are introduced through nucleophilic substitution and electrophilic addition reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality. The final product is subjected to rigorous quality control measures to meet research-grade standards.
Analyse Chemischer Reaktionen
Types of Reactions
KLH45 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
KLH45 has been utilized in various scientific studies to explore its effects on lipid metabolism and enzyme inhibition.
Enzyme Inhibition Studies
- Research Focus : this compound has been instrumental in studying the inhibition of DDHD2, contributing to the understanding of its role in lipid metabolism.
- Case Study : In a study involving Neuro2A cells, this compound was shown to completely inactivate DDHD2 when applied at a concentration of 25 nM for four hours.
Lipid Metabolism Research
- Research Focus : The compound's ability to induce lipid droplet accumulation has been investigated to understand its implications for cellular metabolism.
- Case Study : A study demonstrated that administering this compound (5 μM) to cultured cortical neurons led to significant lipid droplet accumulation without affecting overall protein solubility or α-Synuclein levels .
Neurobiology
- Research Focus : this compound is used to examine neuronal functions and the impact of lipid metabolism on synaptic health.
- Case Study : Research highlighted that blocking DDHD2 with this compound resulted in increased triglyceride levels at synaptic terminals, suggesting a critical role for this enzyme in maintaining synaptic function .
Medical Applications
This compound's specificity and potency make it a candidate for potential therapeutic applications in diseases related to lipid metabolism.
Treatment of Lipid Metabolism Disorders
- Potential Use : Given its role in regulating triglyceride levels, this compound may offer therapeutic strategies for conditions like obesity and diabetes.
Neurodegenerative Diseases
- Potential Use : By influencing lipid droplet dynamics and neuronal health, this compound could be explored as a treatment option for neurodegenerative diseases characterized by disrupted lipid metabolism.
Industrial Applications
In the industrial sector, this compound is utilized for biochemical assays and drug discovery processes.
Biochemical Assays
- Application : this compound serves as a tool to develop new inhibitors and screening platforms for drug discovery targeting lipid metabolism pathways.
Drug Development
- Application : The compound aids in identifying potential drug candidates that can modulate DDHD2 activity, facilitating the development of novel therapeutics.
Data Tables
The following table summarizes key findings from studies involving this compound:
Vergleich Mit ähnlichen Verbindungen
KLH45 ist aufgrund seiner hohen Spezifität und Potenz einzigartig. Zu den ähnlichen Verbindungen gehören:
DDHD2-Inhibitoren: Andere Inhibitoren von DDHD2, wie z. B. Verbindung X und Verbindung Y, wurden untersucht, aber this compound ist nach wie vor einer der potentesten.
Lipidstoffwechsel-Inhibitoren: Verbindungen wie Orlistat und Tetrahydrolipstatin hemmen ebenfalls den Lipidstoffwechsel, zielen jedoch auf andere Enzyme ab.
This compound zeichnet sich durch seine selektive Hemmung von DDHD2 aus, was es zu einem wertvollen Werkzeug in der Forschung macht.
Biologische Aktivität
KLH45 is a selective inhibitor of the DDHD2 enzyme, which plays a crucial role in lipid metabolism, particularly in the hydrolysis of triglycerides (TGs) and diacylglycerols (DAGs). This compound has garnered attention for its potential implications in neurobiology, particularly concerning neuronal metabolism and regeneration. This article synthesizes various research findings on the biological activity of this compound, highlighting its mechanisms of action, effects on neuronal function, and implications for neurological disorders.
This compound exhibits a potent inhibitory effect on DDHD2, with an IC50 value of approximately 1.3 nM , making it highly selective for this enzyme over more than 40 other serine hydrolases . DDHD2 is involved in lipid droplet (LD) metabolism and plays a significant role in neuronal energy homeostasis. By inhibiting DDHD2, this compound disrupts the hydrolysis of TGs stored in LDs, leading to an accumulation of these lipids within neurons.
Table 1: Comparison of this compound with Other Lipase Inhibitors
Compound | Target Enzyme | IC50 Value (nM) | Selectivity |
---|---|---|---|
This compound | DDHD2 | 1.3 | High |
Atglistatin | ATGL | 10-100 | Moderate |
HSL Inhibitor | HSL | Variable | Low |
Effects on Neuronal Lipid Metabolism
Research indicates that treatment with this compound leads to significant changes in lipid metabolism within neurons. In particular:
- Increased TG Accumulation : Mice treated with this compound showed a marked increase in brain TG levels after subchronic treatment, suggesting that inhibition of DDHD2 leads to impaired lipid hydrolysis and increased storage .
- Lipid Droplet Formation : In cultured dorsal root ganglion (DRG) neurons, this compound treatment resulted in a dramatic increase in LD formation, indicating effective targeting of TG lipases .
Case Study: Neuronal Response to this compound Treatment
In a study involving adult DRG neurons, researchers observed the following outcomes after treatment with this compound:
- Lipid Droplet Accumulation : Neurons exhibited robust LD formation when treated with this compound compared to vehicle controls.
- Impact on Axon Regeneration : The inhibition of DDHD2 was associated with impaired axon regeneration following optic nerve crush injuries, highlighting the potential consequences of disrupted lipid metabolism on neuronal repair mechanisms .
Implications for Neurological Disorders
The biological activity of this compound suggests potential therapeutic applications in neurological conditions characterized by impaired lipid metabolism. For instance:
- Hereditary Spastic Paraplegia (HSP) : Mutations in the DDHD2 gene are linked to HSP, which involves neurodegeneration and spasticity. By modulating DDHD2 activity through this compound, researchers are exploring new avenues for treatment .
- Neuroinflammation : The role of lipid metabolism in inflammation is gaining attention. Studies suggest that manipulating TG levels through DDHD2 inhibition may influence inflammatory responses in neurodegenerative diseases .
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-28-31(29-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOYNRLSBYWAHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.